

Mass Spectrometry Fragmentation of Apigenin 7-O-methylglucuronide: A Technical Guide

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Compound of Interest

Compound Name: Apigenin 7-O-methylglucuronide

Cat. No.: B15596303

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of **Apigenin 7-O-methylglucuronide**. The information herein is curated for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural elucidation and quantification of flavonoid metabolites.

Introduction

Apigenin, a widely studied flavone, undergoes extensive metabolism in vivo, with glucuronidation being a major conjugation pathway. The methylation of the glucuronic acid moiety results in **Apigenin 7-O-methylglucuronide**. Understanding the mass spectrometric behavior of this metabolite is crucial for its identification and quantification in complex biological matrices. This guide focuses on the fragmentation pattern observed typically in negative ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), which is a highly sensitive and specific method for the analysis of such compounds.

Predicted Mass Spectrometry Data

Based on the fragmentation patterns of analogous flavonoid glucuronides, the following data summarizes the expected mass-to-charge ratios (m/z) for the primary ions of **Apigenin 7-O-methylglucuronide** in negative ion mode.

| Ion Description | Predicted m/z |
|-----------------------------------|---------------|
| [M-H] ⁻ (Parent Ion) | 459.1 |
| [M-H-190] ⁻ (Aglycone) | 269.0 |
| Further Aglycone Fragments | Variable |

Fragmentation Pathway and Mechanism

The principal fragmentation pathway of **Apigenin 7-O-methylglucuronide** in negative ion mode MS/MS involves the cleavage of the glycosidic bond between the apigenin aglycone and the methylglucuronide moiety. This results in a characteristic neutral loss of 190 Da, corresponding to the mass of the methylated glucuronic acid. The resulting product ion is the deprotonated apigenin aglycone at an m/z of 269.0.

Further fragmentation of the apigenin aglycone can occur at higher collision energies, leading to characteristic cleavages of the C-ring, although the aglycone ion is typically the most abundant fragment.

Logical Flow of Fragmentation



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Caption: Fragmentation pathway of **Apigenin 7-O-methylglucuronide**.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and LC-MS/MS analysis of **Apigenin 7-O-methylglucuronide** from biological samples.

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids from a plant matrix.

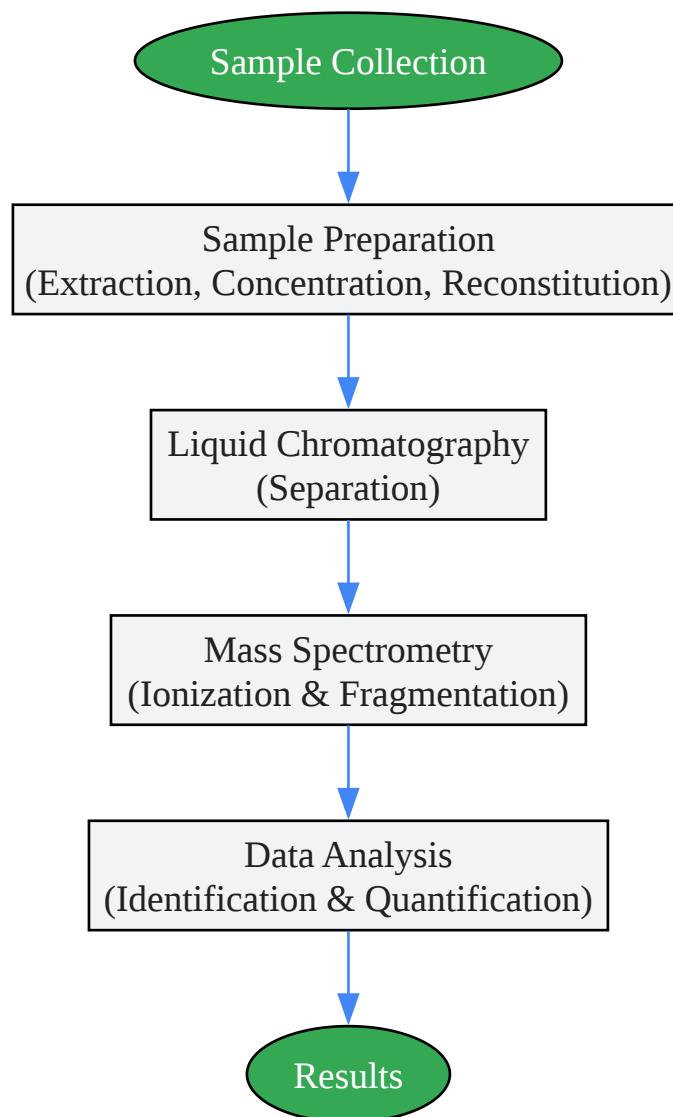
- Homogenization: Freeze the fresh plant material in liquid nitrogen and grind it into a fine powder using a mortar and pestle.
- Extraction: Suspend the powdered plant material in a suitable solvent, such as 80% methanol or ethanol, at a ratio of 1:10 (w/v).
- Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell lysis and extraction.
- Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.
- Supernatant Collection: Carefully collect the supernatant containing the extracted flavonoids.
- Concentration: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator.
- Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a typical starting point for the LC-MS/MS analysis of flavonoid glucuronides. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Conditions |
|-------------------------|--|
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 μ L |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MS/MS Transition | 459.1 > 269.0 |

Experimental Workflow



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Caption: General workflow for flavonoid analysis by LC-MS.

Data Interpretation and Quantitative Analysis

For quantitative studies, a stable isotope-labeled internal standard of **Apigenin 7-O-methylglucuronide** would be ideal. In its absence, a structurally similar compound, such as Apigenin 7-O-glucuronide, can be used. A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is then used to determine the concentration of **Apigenin 7-O-methylglucuronide** in the unknown samples.

Conclusion

The mass spectrometry fragmentation of **Apigenin 7-O-methylglucuronide** is characterized by a primary neutral loss of the methylglucuronide moiety in negative ion mode ESI-MS/MS. This predictable fragmentation allows for the development of sensitive and specific LC-MS/MS methods for its detection and quantification in various biological and botanical samples. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of flavonoid analysis and drug metabolism.

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